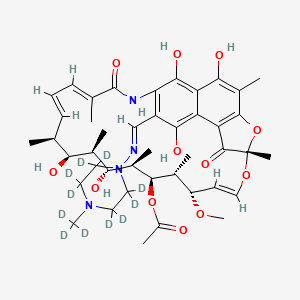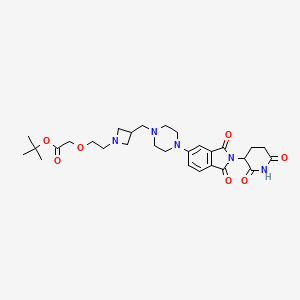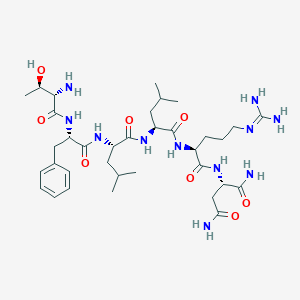
Parg-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parg-IN-4 is an orally active and cell-permeable inhibitor of poly (ADP-ribose) glycohydrolase (PARG). This compound has shown significant potential in inhibiting tumor growth in mouse models and is primarily used in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Parg-IN-4 involves the use of methylxanthine derivatives. Chemical library screening and optimization of these derivatives have led to the identification of this compound as a selective and bioavailable PARG inhibitor . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Parg-IN-4 primarily undergoes reactions related to its role as a PARG inhibitor. These reactions include:
Inhibition of poly (ADP-ribose) glycohydrolase (PARG): This reaction is crucial for its function in cancer research.
Interaction with DNA damage response pathways: This compound affects DNA repair mechanisms by inhibiting PARG.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include methylxanthine derivatives and various solvents like dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal activity .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibition of PARG activity, leading to the accumulation of poly (ADP-ribose) and subsequent effects on DNA repair and tumor growth inhibition .
Applications De Recherche Scientifique
Parg-IN-4 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of tumor growth in various cancer models.
DNA Repair Studies: The compound is utilized to investigate the role of PARG in DNA repair mechanisms and the cellular response to DNA damage.
Drug Development: This compound serves as a lead compound for developing new cancer therapies targeting PARG.
Mécanisme D'action
Parg-IN-4 exerts its effects by inhibiting poly (ADP-ribose) glycohydrolase (PARG), an enzyme responsible for degrading poly (ADP-ribose) chains. By inhibiting PARG, this compound leads to the accumulation of poly (ADP-ribose), which interferes with DNA repair processes and promotes cancer cell death . The molecular targets and pathways involved include the DNA damage response and repair pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.
Niraparib: Another PARP inhibitor with applications in cancer therapy.
Uniqueness of Parg-IN-4
This compound is unique in its specific inhibition of PARG, whereas compounds like Olaparib and Niraparib target PARP. This distinction allows this compound to be used in research focused on the role of PARG in DNA repair and cancer cell survival .
Propriétés
Formule moléculaire |
C20H25F2N7O2S2 |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
1-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-[(3S,5S)-3,5-dimethylpiperazin-1-yl]-N-(1-methylcyclopropyl)indazole-6-sulfonamide |
InChI |
InChI=1S/C20H25F2N7O2S2/c1-11-9-28(10-12(2)24-11)15-6-13(33(30,31)27-20(3)4-5-20)7-16-14(15)8-23-29(16)19-26-25-18(32-19)17(21)22/h6-8,11-12,17,24,27H,4-5,9-10H2,1-3H3/t11-,12-/m0/s1 |
Clé InChI |
AQOUTSJIZZVANZ-RYUDHWBXSA-N |
SMILES isomérique |
C[C@H]1CN(C[C@@H](N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C |
SMILES canonique |
CC1CN(CC(N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
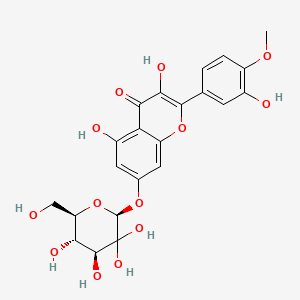

![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
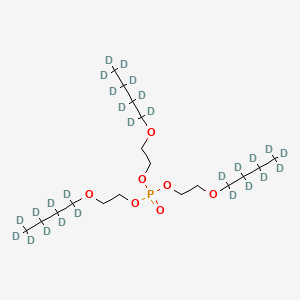
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
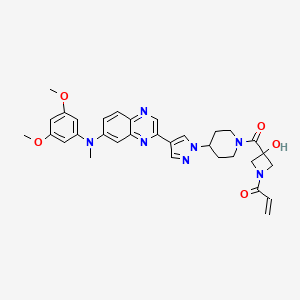
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
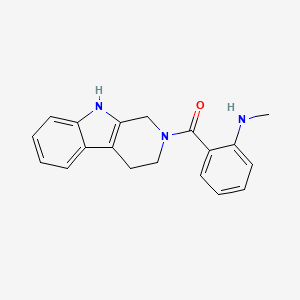
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
